N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide
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Description
N-(3,4-dimethoxyphenethyl)-6-(6-((2-(4-fluorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C33H34FN3O7S and its molecular weight is 635.71. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial properties against both gram-positive and gram-negative bacteria. A study by Alagarsamy et al. (2016) details the design, synthesis, and antimicrobial activities of quinazolinone derivatives, highlighting the potential of these compounds in combating microbial infections. The study showed specific compounds emerging as the most active against selected bacterial strains, indicating the relevance of the quinazolinone scaffold in developing new antimicrobials (Alagarsamy, R. Appani, M. T. Sulthana, B. Narendar, & V. Solomon, 2016) source.
Antitumor Properties
Another critical area of application for quinazolinone derivatives is in cancer treatment. Research has shown that certain quinazolinone compounds exhibit significant antitumor activity. For instance, derivatives synthesized for targeting specific cancer cell lines have shown promising results, such as inhibiting the replication of avian influenza virus H5N1, demonstrating the compound's potential in antiviral and anticancer therapies (Selvam, P., Vijayalakshimi, P., Smee, D., Gowen, B., Julander, J., Day, C., & Barnard, D., 2007) source.
Hybrid Molecules with Therapeutic Potential
Quinazolinone derivatives have also been explored for their potential in forming hybrid molecules with significant therapeutic properties. By derivatizing quinazolinones with polyphenolic compounds, researchers have developed compounds with high antioxidant activity and cytotoxicity against cancerous cell lines, further highlighting the versatility and potential of quinazolinone derivatives in medicinal chemistry (Pele, R., Marc, G., Ionuț, I., Nastasă, C., Fizeșan, I., Pîrnău, A., Vlase, L., Palage, M., Oniga, S., & Oniga, O., 2022) source.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34FN3O7S/c1-41-27-12-7-21(16-28(27)42-2)13-14-35-31(39)6-4-3-5-15-37-32(40)24-17-29-30(44-20-43-29)18-25(24)36-33(37)45-19-26(38)22-8-10-23(34)11-9-22/h7-12,16-18H,3-6,13-15,19-20H2,1-2H3,(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCPOAQJOPQHOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)C5=CC=C(C=C5)F)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34FN3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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